Thietan-3-ylmethanamine
Description
Structure
3D Structure
Properties
IUPAC Name |
thietan-3-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NS/c5-1-4-2-6-3-4/h4H,1-3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIJUAJZTROUSRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CS1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
103.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Thietan 3 Ylmethanamine and Its Derivatives
Retrosynthetic Analysis and Key Disconnections for Thietan-3-ylmethanamine Synthesis
Retrosynthetic analysis is a powerful tool for devising synthetic routes to a target molecule by mentally breaking it down into simpler, commercially available starting materials. acs.orgyale.edu For this compound, the primary disconnection strategies involve the carbon-nitrogen bond of the aminomethyl group and the carbon-sulfur bonds of the thietane (B1214591) ring.
A logical primary disconnection is the C-N bond of the aminomethyl group, which points to thietane-3-carbaldehyde or thietane-3-carbonitrile (B578826) as key intermediates. These intermediates can be transformed into the target amine via reductive amination or reduction, respectively.

Figure 1: Retrosynthetic analysis of this compound.
Further disconnection of the thietane ring itself typically involves breaking the C-S bonds. This leads back to 1,3-difunctionalized propane (B168953) derivatives. A common and effective precursor is epithiochlorhydrin , which can be readily converted to thietane-3-carbonitrile. beilstein-journals.org Alternatively, 1,3-dihaloalkanes such as 2,2-bis(bromomethyl)propane-1,3-diol can serve as starting points for the construction of the thietane core. beilstein-journals.org
Methodologies for Thietane Ring Construction Preceding Amine Functionalization
The construction of the thietane ring is a critical step in the synthesis of this compound. Various methodologies have been developed, primarily focusing on the formation of the C-S-C linkage.
Cyclization Strategies for Thietane Core Formation
Intramolecular cyclization is a widely employed strategy for forming the thietane ring. This typically involves a 1,3-difunctionalized propane backbone where a sulfur nucleophile displaces a leaving group.
One of the most established methods is the reaction of 1,3-dihaloalkanes with a sulfide (B99878) source, such as sodium sulfide. beilstein-journals.orgbeilstein-journals.org For instance, 2,2-bis(bromomethyl)propane-1,3-diol reacts with sodium sulfide to form thietane-3,3-diyldimethanol, which can be further functionalized. beilstein-journals.org
Another effective approach is the intramolecular cyclization of γ-mercaptoalkanols or their derivatives. The direct cyclization of a 3-mercaptopropan-1-ol unit can be achieved using reagents like triphenylphosphine (B44618) diethyl azodicarboxylate (DEAD) in a Mitsunobu reaction. beilstein-journals.org
Ring-Closing Reactions Involving Sulfur and Carbon Scaffolds
Ring-closing reactions that form the thietane ring from acyclic precursors are fundamental to these syntheses. A prominent example is the reaction of epithiochlorhydrin with a cyanide source, such as sodium cyanide, to yield thietane-3-nitrile. beilstein-journals.org This reaction proceeds via nucleophilic attack of the cyanide on the epoxide-like thiirane (B1199164) ring, followed by intramolecular cyclization.
The reaction of 2-(1-haloalkyl)oxiranes with a sulfur nucleophile, such as ammonium (B1175870) monothiocarbamates, also leads to the formation of thietane-3-ols. beilstein-journals.org This process involves the ring-opening of the oxirane by the sulfur nucleophile, followed by intramolecular displacement of the halide to form the thietane ring.
Strategies for the Stereoselective Introduction of the 3-Aminomethyl Moiety
The development of stereoselective methods for the synthesis of chiral this compound analogues is crucial for their application in medicinal chemistry, as the biological activity of a molecule is often dependent on its stereochemistry.
Asymmetric Synthesis Approaches to Chiral Analogues
Asymmetric synthesis aims to produce a single enantiomer of a chiral molecule. du.ac.in For chiral this compound, this can be achieved by several approaches. One method involves the use of a chiral auxiliary attached to an achiral precursor. The auxiliary directs the stereochemical outcome of a subsequent reaction and is then removed. du.ac.in
A powerful strategy for installing a stereocenter is the palladium-catalyzed decarboxylative asymmetric allylic alkylation (Pd-DAAA) of thietane 1,1-dioxides. This method can generate an α-sulfonyl tetrasubstituted stereogenic center with high enantioselectivity from a racemic starting material. nih.gov The resulting chiral thietane derivative can then be further elaborated to the desired aminomethyl compound.
The stereoselective reduction of a prochiral ketone, such as thietan-3-one, using a chiral reducing agent can provide access to enantiomerically enriched thietan-3-ol. This chiral alcohol can then be converted to the corresponding amine with retention or inversion of configuration.
Diastereoselective Routes to Substituted Thietanes
Diastereoselective synthesis is employed when the target molecule contains multiple stereocenters, and the goal is to control the relative stereochemistry between them. rsc.org For substituted thietanes, the inherent strain and geometry of the four-membered ring can influence the stereochemical outcome of reactions.
The synthesis of substituted diaziridines from simple ketones and aldehydes in the presence of a weak base and hydroxylamine-O-sulfonic acid can introduce three stereocenters in a single step with high diastereoselectivity. rsc.org While not directly applied to this compound in the reviewed literature, this principle of using the existing stereochemistry of a starting material to direct the formation of new stereocenters is a key strategy.
In the context of thietanes, if a chiral center is already present on the ring or a substituent, it can direct the diastereoselective introduction of the aminomethyl group. For example, the reduction of a chiral thietane-3-carboxaldehyde derivative with a hydride reagent may proceed with facial selectivity dictated by the existing stereocenter, leading to a diastereomerically enriched product.
Data Tables
Table 1: Key Intermediates in this compound Synthesis
| Compound Name | Structure | Role in Synthesis |
| Thietane-3-carbaldehyde | ![]() | Precursor to the aminomethyl group via reductive amination. |
| Thietane-3-carbonitrile | ![]() | Precursor to the aminomethyl group via reduction. beilstein-journals.org |
| Epithiochlorhydrin | ![]() | Starting material for thietane ring construction. beilstein-journals.org |
| Thietan-3-ol | ![]() | Intermediate for introducing functionality at the 3-position. beilstein-journals.org |
Table 2: Synthetic Reactions for Thietane Ring Formation
| Reaction Type | Starting Materials | Product | Key Features |
| Intramolecular Nucleophilic Substitution | 1,3-Dihaloalkanes, Sodium Sulfide | Thietane | A classic and widely used method. beilstein-journals.orgbeilstein-journals.org |
| Intramolecular Cyclization | γ-Mercaptoalkanols | Thietane | Can be performed under mild conditions (e.g., Mitsunobu reaction). beilstein-journals.org |
| Ring-Closing Reaction | Epithiochlorhydrin, Sodium Cyanide | Thietane-3-nitrile | Efficiently forms the thietane ring and introduces a nitrile group. beilstein-journals.org |
| Ring-Opening/Closing | 2-(1-Haloalkyl)oxiranes, Ammonium Monothiocarbamates | Thietane-3-ol | Versatile method for accessing substituted thietanols. beilstein-journals.org |
Compound Names Mentioned in this Article
this compound
Thietane-3-carbaldehyde
Thietane-3-carbonitrile
Epithiochlorhydrin
2,2-bis(bromomethyl)propane-1,3-diol
Thietane-3,3-diyldimethanol
3-mercaptopropan-1-ol
2-(1-haloalkyl)oxiranes
Thietan-3-ol
Thietan-3-one
Thietane 1,1-dioxide
Functional Group Interconversions and Post-Synthetic Modifications of the Amine
The primary amine functionality of this compound serves as a versatile handle for a wide array of chemical transformations. These functional group interconversions (FGIs) are crucial for synthesizing a diverse range of derivatives with tailored properties for various applications, including medicinal chemistry and materials science. solubilityofthings.comlkouniv.ac.in The ability to modify the amine group allows for the fine-tuning of characteristics such as solubility, basicity, and biological activity. solubilityofthings.com
Acylation, Alkylation, and Sulfonylation Reactions
The nucleophilic nature of the primary amine in this compound allows it to readily undergo reactions with various electrophiles, leading to the formation of a wide range of important derivatives.
Acylation is a common transformation used to introduce an acyl group onto the nitrogen atom, typically forming an amide. This reaction is often carried out using acylating agents like acyl chlorides or anhydrides in the presence of a base to neutralize the acid byproduct. googleapis.com For instance, the reaction of an amine with acetyl chloride in the presence of a base like triethylamine (B128534) (Et3N) in a solvent such as dichloromethane (B109758) (CH2Cl2) yields the corresponding N-acetylated derivative. This modification can be useful in prodrug synthesis or to enhance the stability of the parent compound.
Alkylation introduces an alkyl group to the amine. This can be achieved through various methods, including reductive amination or reaction with alkyl halides. nih.gov Reductive amination involves the initial formation of an imine with an aldehyde or ketone, which is then reduced in situ to the corresponding amine. For example, reacting an amine with benzaldehyde (B42025) followed by reduction with a reducing agent like sodium cyanoborohydride (NaBH3CN) can introduce a benzyl (B1604629) group. Direct alkylation with alkyl halides can also be employed, though it may sometimes lead to over-alkylation. nih.govbeilstein-journals.org The choice of alkylating agent and reaction conditions allows for the introduction of various hydrophobic or functionalized groups to modulate the molecule's properties. organic-chemistry.org
Sulfonylation involves the reaction of the amine with a sulfonyl chloride to form a sulfonamide. nih.gov This functional group is a key component in many pharmaceutical compounds due to its chemical stability and ability to participate in hydrogen bonding. The reaction is typically performed in the presence of a base to scavenge the hydrochloric acid produced. nih.gov
A summary of these reactions is presented in the table below:
| Reaction Type | Reagent Example | Product Type | Typical Conditions |
| Acylation | Acetyl chloride | Amide | Et3N, CH2Cl2 |
| Alkylation | Benzaldehyde, NaBH3CN | Secondary Amine | Methanol |
| Sulfonylation | Toluenesulfonyl chloride | Sulfonamide | Pyridine |
Formation of Imines, Amides, and Ureas
The primary amine of this compound is a key precursor for the synthesis of imines, amides, and ureas, which are important functional groups in many biologically active molecules and synthetic intermediates.
Imines , also known as Schiff bases, are formed by the reaction of this compound with aldehydes or ketones. masterorganicchemistry.comlibretexts.org This condensation reaction is typically catalyzed by acid and involves the elimination of a water molecule. masterorganicchemistry.comlibretexts.orgreddit.com The formation of the C=N double bond is a reversible process, and the resulting imine can be isolated or used in subsequent reactions, such as reduction to a secondary amine (reductive amination). masterorganicchemistry.com The reaction is often driven to completion by removing the water formed, for example, by using a Dean-Stark apparatus or molecular sieves. reddit.com
Amides are commonly synthesized from this compound by reaction with carboxylic acids or their derivatives, such as acyl chlorides or esters. youtube.comwikipedia.orgucl.ac.uk The direct condensation with a carboxylic acid requires high temperatures to remove water, while reactions with more reactive derivatives like acyl chlorides can proceed under milder conditions, often in the presence of a base to neutralize the HCl byproduct. wikipedia.orgucl.ac.uk The formation of an amide bond is a fundamental transformation in peptide synthesis and is widely used to create stable, neutral analogues of amines. wikipedia.org
Ureas can be prepared by reacting this compound with isocyanates or by a two-step process involving the formation of a carbamate (B1207046) intermediate. uomustansiriyah.edu.iqnih.gov The reaction with an isocyanate is a direct and efficient method for forming substituted ureas. For example, 1-(4-methylcyclohexyl)-3-(thietan-3-ylmethyl)urea (B7004963) has been synthesized, highlighting the utility of this reaction. nih.gov Urea derivatives are of significant interest in medicinal chemistry due to their ability to act as hydrogen bond donors and acceptors.
The following table summarizes the formation of these key functional groups:
| Functional Group | Reactant | Key Features |
| Imine | Aldehyde or Ketone | Formation of a C=N double bond, often reversible. masterorganicchemistry.comlibretexts.org |
| Amide | Carboxylic Acid or derivative | Forms a stable, neutral C(O)N bond. youtube.comwikipedia.org |
| Urea | Isocyanate | Creates a R-NH-C(O)-NH-R' linkage. uomustansiriyah.edu.iqnih.gov |
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of this compound and its derivatives is crucial for developing environmentally benign and sustainable chemical processes. rsc.orgskpharmteco.comnih.gov This involves a focus on minimizing waste, reducing the use of hazardous substances, and improving energy efficiency. acs.orgijnc.ir
Catalyst Development for Sustainable Synthetic Pathways
The development of novel and efficient catalysts is a cornerstone of green chemistry, aiming to replace stoichiometric reagents with catalytic alternatives that can be used in small amounts and potentially be recycled and reused. numberanalytics.comtitech.ac.jpisct.ac.jp
In the context of this compound synthesis, catalyst development focuses on several key areas:
Transition Metal-Free Catalysis: Exploring reactions that avoid the use of heavy or toxic metals is a significant goal. isct.ac.jp For instance, organocatalysis, which uses small organic molecules to accelerate reactions, offers a promising alternative. beilstein-journals.org
Heterogeneous Catalysts: Developing solid-supported catalysts can simplify product purification and catalyst recovery, reducing waste and improving process efficiency. nih.gov For example, silica-based nano-hybrid catalysts have been developed for certain organic transformations. chemmethod.com
Biocatalysis: The use of enzymes as catalysts offers high selectivity under mild reaction conditions (aqueous environment, near-neutral pH, and ambient temperature). While specific examples for this compound are not prevalent in the provided results, the broader trend in green chemistry points towards the increasing use of biocatalysis. acs.org
Recent research has highlighted the development of sustainable catalysts for related processes like ammonia (B1221849) synthesis, which, while not directly applicable to this compound, demonstrates the principles that can be applied. titech.ac.jpisct.ac.jputwente.nl These include the use of novel materials that can operate under milder conditions, thus reducing energy consumption. titech.ac.jpisct.ac.jp
Solvent Optimization and Atom Economy Considerations
Solvent Optimization is a critical aspect of green chemistry, as solvents often constitute the largest mass component of a chemical process and contribute significantly to waste. ijnc.irmsu.edu The ideal green solvent is non-toxic, non-flammable, readily available from renewable resources, and easily recycled. Water is an excellent green solvent for many reactions, although the solubility of organic substrates can be a limitation. nih.gov Other greener alternatives include supercritical fluids like CO2 and ionic liquids. nih.gov The move towards solvent-free reactions, where the reactants themselves act as the reaction medium, is another important strategy for minimizing waste. ijnc.ir
Atom Economy is a concept that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. acs.orgnumberanalytics.comjocpr.com Reactions with high atom economy are inherently greener as they generate less waste. jocpr.com
Strategies to improve atom economy in the synthesis of this compound and its derivatives include:
Addition Reactions: These reactions, where two or more molecules combine to form a larger one without the loss of any atoms, have 100% atom economy.
Rearrangement Reactions: These also have 100% atom economy.
The following table provides a general comparison of reaction types based on atom economy:
| Reaction Type | General Atom Economy | Green Chemistry Implication |
| Addition | High (often 100%) | Highly desirable, minimizes waste. jocpr.com |
| Substitution | Moderate | Byproducts are formed, reducing atom economy. msu.edu |
| Elimination | Low | Significant portion of the starting material is eliminated as a byproduct. |
By focusing on catalyst development, optimizing solvent use, and designing reactions with high atom economy, the synthesis of this compound and its derivatives can be made more sustainable and environmentally friendly. rsc.orgijnc.ir
Elucidation of Reactivity Profiles and Reaction Mechanisms of Thietan 3 Ylmethanamine
Mechanistic Pathways of Thietane (B1214591) Ring Transformations
The thietane ring, a four-membered sulfur-containing heterocycle, is characterized by significant ring strain, which dictates its reactivity. Transformations of this ring system can be initiated through various mechanistic pathways, including nucleophilic, electrophilic, and radical-mediated processes. These reactions often involve the cleavage of the carbon-sulfur bond, leading to ring-opened products or rearrangement to other heterocyclic systems.
Nucleophilic Ring-Opening Reactions and Their Regioselectivity
The ring-opening of thietanes via nucleophilic attack is a common transformation. In the case of unsymmetrically substituted thietanes like Thietan-3-ylmethanamine, the regioselectivity of the attack is a critical factor governed by both steric and electronic effects. Generally, strong nucleophiles attack the less substituted carbon atom adjacent to the sulfur heteroatom. This preference is attributed to steric hindrance, which makes the more substituted carbon less accessible. For instance, potent nucleophiles such as organolithium reagents can induce the cleavage of the thietane ring.
However, the regioselectivity can be reversed under acidic conditions. In the presence of a Lewis or Brønsted acid, the sulfur atom is protonated or coordinated, which activates the ring. This activation facilitates the attack by weaker nucleophiles. Under these conditions, the reaction proceeds via a transition state with significant carbocationic character. The positive charge is better stabilized at the more substituted carbon atom, thus directing the nucleophilic attack to this position (electronic effect control).
| Condition | Nucleophile Type | Predominant Site of Attack | Controlling Factor | Resulting Product |
| Neutral/Basic | Strong (e.g., RLi, RMgX) | Less substituted C (C2/C4) | Steric Hindrance | Acyclic thiol |
| Acidic | Weak (e.g., H₂O, ROH) | More substituted C (C2/C4) | Electronic Effect | Acyclic thiol |
This table illustrates the general regioselectivity of nucleophilic attack on unsymmetrical thietane rings.
Electrophilic Activation and Rearrangement Processes
The sulfur atom in the thietane ring possesses a lone pair of electrons, rendering it nucleophilic and susceptible to attack by electrophiles. This initial interaction, or electrophilic activation, typically forms a sulfonium (B1226848) ion intermediate, which significantly weakens the C-S bonds and primes the ring for subsequent transformations. This activation can lead to either ring-opening by a counter-ion or intramolecular rearrangement processes, including ring expansion.
Electrophilic ring expansion is a notable reaction pathway for thietanes. For example, reactions with carbenes or carbenoid precursors can lead to the formation of five-membered thiolane derivatives. The mechanism often involves the formation of a sulfur ylide intermediate, which then undergoes rearrangement. Similarly, reaction with electrophilic arynes has been shown to activate the thietane ring for cleavage. The regioselectivity of these processes is influenced by the substitution pattern on the ring, with rearrangements often involving the migration of the more substituted vicinal carbon.
| Electrophilic Reagent | Intermediate | Reaction Type | Product Type |
| Alkyl Halides (e.g., CH₃I) | Thietanium salt | Ring-Opening | γ-Haloalkyl sulfide (B99878) |
| Rhodium Carbenoids | Sulfur Ylide | Ring Expansion | Substituted Thiolane |
| Arynes | Sulfonium Ion | Ring-Opening | Aryl Thioether |
This table summarizes outcomes of electrophilic activation on the thietane ring.
Radical and Photochemical Reactions Involving the Thietane Ring
The thietane ring can also participate in reactions proceeding through radical intermediates or initiated by photochemical activation. The formation of thietane radical cations, for instance, can lead to cycloreversion reactions. Detailed computational studies have shown that these reactions proceed via a stepwise mechanism. The process is typically initiated by the cleavage of a C-C bond (specifically the C2–C3 bond) within the ring, forming a distonic radical cation intermediate, which then fragments into an alkene and a thiocarbonyl compound.
Photochemical reactions provide another avenue for thietane transformations. The thia-Paternò–Büchi reaction, a [2+2] photocycloaddition between a thiocarbonyl compound and an alkene, is a primary method for synthesizing thietanes and illustrates the photochemical reactivity related to this ring system. Conversely, existing thietane rings can undergo photochemical ring expansion. Under photochemical conditions, thietanes can react with diazo compounds to generate ylide intermediates that rearrange to five-membered thiolanes, often proceeding through a diradical pathway. Additionally, direct photohalogenation of activated thietane systems, such as thietane 1,1-dioxides, can occur via a free-radical mechanism.
| Reaction Type | Initiator | Key Intermediate | Primary Outcome |
| Cycloreversion | Photoinduced Electron Transfer (PET) | Thietane Radical Cation | Alkene + Thiocarbonyl |
| Ring Expansion | UV Light + Diazo Compound | Diradical/Ylide | Thiolane |
| Photohalogenation | UV Light + Halogen | Carbon-centered radical | 3-Halothietane derivative |
| Thia-Paternò–Büchi | UV Light | Excited State Thiocarbonyl | Thietane formation |
This table outlines key radical and photochemical reactions involving the thietane ring.
Reactivity of the Primary Amine Moiety in Complex Reaction Systems
The exocyclic primary aminomethyl group (-CH₂NH₂) of this compound confers a distinct set of reactive properties upon the molecule, complementing the reactivity of the thietane ring. This amine moiety behaves as a potent nucleophile and a base, enabling it to participate in a wide array of chemical transformations.
Amine Reactivity in Condensation and Addition Reactions
As a primary amine, this compound readily undergoes condensation reactions with carbonyl compounds such as aldehydes and ketones. The reaction proceeds via nucleophilic addition of the amine to the carbonyl carbon, forming a tetrahedral carbinolamine (or hemiaminal) intermediate. This is typically followed by an acid-catalyzed dehydration to yield a stable imine, also known as a Schiff base. The use of a weak acid catalyst is crucial, as strong acids would protonate the amine, quenching its nucleophilicity.
The primary amine is also susceptible to nucleophilic addition and substitution reactions with other electrophiles. It can react with acylating agents like acid chlorides and anhydrides to form stable amide derivatives. This acylation process involves the nucleophilic attack of the amine's lone pair on the electrophilic carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (e.g., chloride). Similarly, reaction with carboxylic acids can produce amides, though this typically requires high temperatures to drive off water from the initially formed ammonium (B1175870) carboxylate salt.
| Electrophile | Intermediate | Product Class |
| Aldehyde/Ketone | Carbinolamine | Imine (Schiff Base) |
| Acid Chloride/Anhydride | Tetrahedral Intermediate | Amide |
| Carboxylic Acid | Ammonium Carboxylate Salt | Amide |
| Isocyanate | - | Urea derivative |
This table displays the reactivity of the primary amine moiety with various electrophilic partners.
Chelation and Ligand Binding Properties of the Amine
This compound possesses two potential donor sites for coordination with metal ions: the "soft" sulfur atom of the thietane ring and the "hard" or "borderline" nitrogen atom of the primary amine. This dual-donor capability allows the molecule to function as a potentially bidentate ligand, forming a stable five-membered chelate ring upon coordination to a single metal center.
The principles of Hard and Soft Acids and Bases (HSAB) theory can be used to predict its binding preferences. The soft sulfur donor is expected to form strong coordinate bonds with soft metal ions such as Pd(II), Pt(II), and Hg(II). The nitrogen atom, being a harder base, would preferentially coordinate with hard or borderline metal ions like Cu(II), Ni(II), Zn(II), and Co(II).
The ability to form a chelate ring significantly enhances the thermodynamic stability of the resulting metal complex compared to coordination with two separate monodentate ligands (the chelate effect). The flexible trimethylene-like chain connecting the sulfur and nitrogen atoms allows for the adoption of a low-strain conformation around the metal center. This chelation capability is a key feature of its potential application in coordination chemistry and catalysis.
| Coordination Mode | Donor Atom(s) | Preferred Metal Ion Type (HSAB) | Example Metal Ions |
| Monodentate (S-bound) | Sulfur | Soft | Pd(II), Pt(II), Ag(I) |
| Monodentate (N-bound) | Nitrogen | Hard/Borderline | H⁺, Mg(II), Cr(III) |
| Bidentate (S,N-chelate) | Sulfur, Nitrogen | Borderline | Cu(II), Ni(II), Zn(II) |
This table describes the potential coordination and chelation behavior of this compound.
Intramolecular Interactions and Their Influence on Reactivity
The molecular structure of this compound, featuring a primary amine separated from the thietane ring by a methylene (B1212753) group, allows for the possibility of intramolecular interactions that can significantly influence its conformational preferences and, consequently, its chemical reactivity.
One of the key potential intramolecular interactions is hydrogen bonding. The amino group (-NH₂) can act as a hydrogen bond donor, while the sulfur atom in the thietane ring, with its lone pairs of electrons, can act as a hydrogen bond acceptor. The formation of an intramolecular hydrogen bond would lead to a cyclic conformation. The stability of such an interaction depends on the resulting ring strain and the electronic nature of the involved atoms. nih.gov
Computational studies on similar heterocyclic systems have shown that the presence of intramolecular hydrogen bonds can stabilize certain conformers, affecting their population and the energy barriers for conformational changes. mdpi.com For this compound, a conformational analysis would be necessary to determine the preferred spatial arrangement of the aminomethyl side chain relative to the thietane ring. Such an analysis could reveal the likelihood and strength of any S···H-N hydrogen bonding.
The presence of a stable intramolecularly hydrogen-bonded conformer could impact the reactivity of the amine group. For instance, if the lone pair of the nitrogen atom is involved in this interaction, its availability for nucleophilic attack or as a Brønsted-Lowry base might be reduced. Conversely, the formation of such a bond could influence the electronic properties of the thietane ring, potentially affecting its susceptibility to ring-opening reactions. youtube.comyoutube.com
The electronic effects of the aminomethyl substituent on the thietane ring are also crucial. The electron-donating nature of the amino group, transmitted through the methylene spacer, could influence the electron density on the sulfur atom and the carbon atoms of the ring. This, in turn, would affect the kinetics and thermodynamics of reactions involving the thietane moiety. nih.govnih.gov
Kinetic and Thermodynamic Investigations of Key Reactions
The reactivity of the thietane ring is characterized by its susceptibility to ring-opening reactions, which can be initiated by nucleophiles or electrophiles. wikipedia.org The strain energy of the four-membered ring contributes to the driving force for these reactions. Thermodynamic data for the parent thietane molecule is available and can serve as a baseline for understanding the energetics of the ring system. nist.gov
Table 1: Selected Thermodynamic Data for Thietane (Note: This data is for the parent thietane molecule and not this compound)
| Property | Value | Units |
| Standard Molar Enthalpy of Formation (gas) | 83.7 ± 1.3 | kJ/mol |
| Standard Molar Entropy (gas) | 288.9 ± 2.1 | J/mol·K |
| Molar Heat Capacity at Constant Pressure (gas) | 78.5 ± 2.1 | J/mol·K |
Source: NIST WebBook nist.gov
The aminomethyl substituent at the 3-position is expected to influence the kinetics of reactions involving the thietane ring. For instance, in nucleophilic substitution reactions at the carbon atoms of the ring, the electronic and steric effects of the substituent would play a significant role. Kinetic studies on the reactions of 3,6-dichloro-1,2,4,5-tetrazine (B31795) with biothiols have demonstrated how different functional groups can affect the rates of nucleophilic substitution. researchgate.net While not directly comparable, this highlights the importance of substituent effects on reaction kinetics.
Reactions involving the primary amine of this compound, such as acylation or alkylation, would be expected to follow kinetic profiles typical for primary amines. However, the proximity of the thietane ring might introduce steric hindrance or neighboring group participation, which could alter the reaction rates compared to simpler primary amines. For example, the synthesis of N-(thietan-3-yl)-α-oxo nitrogen heterocycles involves a rearrangement where the thietane moiety plays a crucial role. nih.gov
Computational Insights into Reaction Mechanisms and Transition States
In the absence of experimental studies, computational chemistry provides a powerful tool to investigate the reaction mechanisms and transition states of this compound. Density Functional Theory (DFT) calculations are commonly employed to model molecular structures, determine reaction pathways, and calculate the energies of reactants, intermediates, transition states, and products. researchgate.netrsc.orgyoutube.com
A computational study of this compound could begin with a conformational analysis to identify the most stable geometries of the molecule, including those with potential intramolecular hydrogen bonds. nih.govnih.govmdpi.com This would provide a foundational understanding of the molecule's ground-state properties.
For key reactions, such as the ring-opening of the thietane, computational methods can be used to elucidate the step-by-step mechanism. For example, the reaction with an electrophile could be modeled to determine whether the reaction proceeds through a concerted or stepwise mechanism. The structure and energy of the transition state for the rate-determining step could be calculated, providing insights into the activation energy of the reaction. aston.ac.uk
Table 2: Common Computational Methods for Studying Reaction Mechanisms
| Method | Application |
| Density Functional Theory (DFT) | Geometry optimization, energy calculations, vibrational frequency analysis. |
| Møller-Plesset Perturbation Theory (MP2) | Higher accuracy energy calculations, often used for benchmarking DFT results. |
| Transition State Theory (TST) | Calculation of reaction rates from the properties of the transition state. |
| Intrinsic Reaction Coordinate (IRC) | Mapping the reaction pathway from the transition state to reactants and products. |
Computational studies on the oxidation of the sulfur atom in the thietane ring could also provide valuable information. The oxidation of thietane-containing heterocycles has been studied, and computational modeling could help to understand the stereoselectivity of such reactions for this compound. researchgate.net
Furthermore, the influence of the aminomethyl substituent on the reactivity of the thietane ring can be systematically investigated through computational methods. By comparing the calculated activation energies for reactions of this compound with those of the parent thietane or other 3-substituted derivatives, the electronic and steric effects of the aminomethyl group can be quantified.
Advanced Spectroscopic and Crystallographic Characterization of Thietan 3 Ylmethanamine and Its Conjugates
Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organic molecules in solution. For a molecule such as Thietan-3-ylmethanamine, multi-dimensional NMR techniques are essential for unambiguous assignment of proton (¹H) and carbon (¹³C) signals and for elucidating the through-bond and through-space connectivities.
Two-dimensional (2D) NMR experiments are critical for establishing the covalent framework of this compound and its conjugates.
Correlation SpectroscopY (COSY) : This homonuclear correlation experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY spectra would be expected to show correlations between the methine proton at the C3 position and the methylene (B1212753) protons of the aminomethyl group, as well as with the methylene protons at the C2 and C4 positions of the thietane (B1214591) ring. The protons on the C2 and C4 positions would also show correlations to each other if they are not chemically equivalent.
Heteronuclear Single Quantum Coherence (HSQC) : This experiment correlates directly bonded proton and carbon atoms. The HSQC spectrum of this compound would provide direct assignment of the carbon signals based on the already assigned proton signals. For instance, the proton signals of the CH₂ groups at positions 2 and 4 of the thietane ring would show a cross-peak to their corresponding ¹³C signals.
Heteronuclear Multiple Bond Correlation (HMBC) : The HMBC experiment detects longer-range (typically 2-3 bonds) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons and for piecing together different fragments of a molecule. In this compound conjugates, HMBC would be crucial for establishing the connectivity between the thietane moiety and the conjugated molecule through the amine linkage. For example, correlations would be expected between the protons of the aminomethyl group and the carbon atom of the substituent attached to the nitrogen.
A hypothetical table of expected ¹H and ¹³C NMR chemical shifts for the thietane ring of a generic this compound derivative is presented below, based on general principles for saturated sulfur heterocycles.
| Atom Position | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| C2-H | 2.8 - 3.5 | 30 - 40 |
| C3-H | 2.5 - 3.2 | 35 - 45 |
| C4-H | 2.8 - 3.5 | 30 - 40 |
| CH₂-N | 2.7 - 3.4 | 40 - 50 |
Note: These are estimated values and can vary significantly depending on the solvent and the nature of the substituents.
While solution-state NMR provides information about the average structure of a molecule, solid-state NMR (ssNMR) can reveal the precise conformation and packing of molecules in the crystalline state. For this compound and its derivatives, techniques such as Cross-Polarization Magic Angle Spinning (CP/MAS) can provide high-resolution ¹³C spectra in the solid state. The chemical shifts observed in the ssNMR spectrum can differ from those in solution, providing insights into the effects of crystal packing on the molecular conformation. Furthermore, ssNMR can be used to study polymorphism, where a compound exists in different crystalline forms.
The four-membered thietane ring is not planar and can undergo ring-puckering, leading to different conformations. Dynamic NMR (DNMR) spectroscopy is a powerful technique to study these conformational equilibria. By monitoring the NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals, which can be analyzed to determine the thermodynamic and kinetic parameters of the conformational exchange process. For this compound, DNMR studies could provide information on the energy barrier for the ring inversion of the thietane moiety.
X-ray Diffraction Analysis for Absolute Stereochemistry and Crystal Packing
X-ray diffraction provides the most definitive method for determining the three-dimensional structure of a molecule in the crystalline state.
Obtaining suitable single crystals of this compound or its derivatives allows for the precise determination of bond lengths, bond angles, and torsion angles. This information is crucial for establishing the absolute stereochemistry of chiral derivatives and for understanding the puckering of the thietane ring. For instance, in a reported crystal structure of a complex thietane derivative, the thietane ring was found to be non-planar.
A representative table of crystallographic data for a hypothetical this compound derivative is shown below.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 10.2 |
| c (Å) | 9.8 |
| β (°) | 105 |
| Volume (ų) | 820 |
| Z | 4 |
Note: This data is hypothetical and serves as an example of what would be reported in a crystallographic study.
High-Resolution Mass Spectrometry for Fragmentation Pathway Analysis
High-resolution mass spectrometry (HRMS) is a cornerstone in the structural analysis of this compound, offering precise mass measurements that facilitate the determination of elemental composition and the elucidation of fragmentation pathways.
Upon electron impact ionization, the molecular ion ([M]+•) of this compound (C₄H₉NS) would have an exact mass that can be determined with high accuracy by HRMS. A primary and highly characteristic fragmentation pathway for primary amines is the α-cleavage, which involves the homolytic cleavage of the C-C bond adjacent to the nitrogen atom. miamioh.eduyoutube.comdocbrown.info For this compound, this would involve the cleavage of the bond between the methylene group and the thietane ring.
This α-cleavage would result in the formation of a stable iminium cation with a mass-to-charge ratio (m/z) of 30.0344 (CH₄N⁺), which is often the base peak in the mass spectra of primary amines. docbrown.info The other fragment would be a thietan-3-yl radical.
Another potential fragmentation pathway involves the cleavage of the thietane ring itself. Four-membered rings are strained and can undergo ring-opening reactions upon ionization. A possible fragmentation could involve the loss of ethylene (C₂H₄) or thioformaldehyde (CH₂S) from the molecular ion, leading to characteristic fragment ions.
Table 1: Postulated Mass Spectrometric Fragments of this compound
| Fragment Ion | Proposed Structure | Nominal m/z |
| [C₄H₉NS]+• | Molecular Ion | 103 |
| [CH₄N]⁺ | Iminium Cation | 30 |
| [C₃H₅S]⁺ | Thietan-3-yl Cation | 73 |
| [C₂H₅NS]+• | Radical cation after loss of C₂H₄ | 75 |
| [C₃H₇N]+• | Radical cation after loss of CH₂S | 57 |
Note: The m/z values are nominal and would be determined with high precision in HRMS.
To definitively confirm these postulated fragmentation pathways and understand the underlying rearrangement mechanisms, isotopic labeling studies would be indispensable. By selectively replacing specific hydrogen or carbon atoms with their heavier isotopes (e.g., deuterium or carbon-13), the origin of each atom in the fragment ions can be traced.
For instance, deuteration of the aminomethyl group (-CH₂NH₂) would result in a shift in the m/z of the iminium cation from 30 to a higher value, confirming the α-cleavage mechanism. Similarly, labeling the thietane ring would help to elucidate the pathways of ring fragmentation. While no specific isotopic labeling studies on this compound have been reported, this technique remains a powerful tool for the detailed mechanistic analysis of its mass spectrometric behavior.
Vibrational Spectroscopy (FT-IR, Raman) for Conformational and Bonding Analysis
Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, provides a detailed fingerprint of the molecule's functional groups and conformational isomers.
The vibrational spectrum of this compound is expected to exhibit characteristic bands corresponding to the vibrations of the thietane ring and the primary amine group.
The thietane ring vibrations have been studied for the parent thietane molecule. acs.org Key vibrational modes include ring puckering, ring breathing, and various C-S and C-C stretching and bending modes. The ring puckering vibration is a low-frequency mode and is particularly sensitive to the planarity and strain of the four-membered ring.
The primary amine group (-NH₂) has several characteristic vibrational modes. dtic.milspectroscopyonline.comwpmucdn.comorgchemboulder.comaip.org These include:
N-H stretching: Two bands are typically observed for a primary amine, corresponding to the symmetric and asymmetric stretching vibrations, usually in the range of 3300-3500 cm⁻¹. wpmucdn.comorgchemboulder.com
N-H bending (scissoring): This mode appears in the region of 1580-1650 cm⁻¹. spectroscopyonline.comorgchemboulder.com
N-H wagging: A broad band can be observed in the 665-910 cm⁻¹ region. orgchemboulder.com
C-N stretching: This vibration is typically found in the 1020-1250 cm⁻¹ range for aliphatic amines. orgchemboulder.comaip.org
Table 2: Expected Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) |
| Asymmetric N-H Stretch | Primary Amine | 3400-3500 |
| Symmetric N-H Stretch | Primary Amine | 3300-3400 |
| C-H Stretch | Aliphatic | 2850-2960 |
| N-H Bend (Scissoring) | Primary Amine | 1580-1650 |
| C-N Stretch | Aliphatic Amine | 1020-1250 |
| C-S Stretch | Thietane Ring | 600-700 |
| Ring Puckering | Thietane Ring | < 200 |
The flexibility of the aminomethyl side chain and the puckered nature of the thietane ring can give rise to different conformational isomers. These conformers may have distinct vibrational spectra, and their relative populations can sometimes be studied as a function of temperature. While detailed conformational analysis of this compound by vibrational spectroscopy has not been reported, computational studies could predict the vibrational frequencies of different stable conformers, aiding in the interpretation of experimental spectra.
Chiroptical Spectroscopy (CD, ORD) for Stereochemical Assignment
This compound possesses a chiral center at the C3 position of the thietane ring, and therefore, it can exist as a pair of enantiomers. Chiroptical spectroscopy, which includes Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is a powerful technique for the stereochemical analysis of chiral molecules. wikipedia.orgarxiv.org
Circular Dichroism (CD) measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum shows positive or negative peaks (Cotton effects) at the wavelengths of electronic transitions. The sign and intensity of these Cotton effects are characteristic of the absolute configuration of the molecule. For chiral amines, the electronic transitions associated with the nitrogen non-bonding electrons and σ → σ* transitions can give rise to CD signals. rsc.orgacs.orgnih.govnih.govnsf.gov
Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. wikipedia.org An ORD curve provides information about the stereochemistry of a molecule and can be correlated with its absolute configuration.
Although no experimental CD or ORD data for this compound are available, these techniques would be crucial for:
Assigning the absolute configuration (R or S) of a synthesized or isolated enantiomer. This is typically done by comparing the experimental spectra with those of related compounds of known configuration or with spectra predicted by quantum chemical calculations.
Determining the enantiomeric excess (ee) of a sample. The magnitude of the CD or ORD signal is proportional to the concentration of the enantiomer, allowing for the quantification of enantiomeric purity. nih.govnih.gov
The presence of the sulfur atom, a chromophore, in the thietane ring could influence the chiroptical properties of this compound, potentially leading to distinct CD and ORD spectra for its enantiomers. rsc.org
Computational and Theoretical Investigations of Thietan 3 Ylmethanamine
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to predicting the behavior of molecules at an electronic level. These methods solve approximations of the Schrödinger equation to determine molecular properties. nih.gov For Thietan-3-ylmethanamine, such calculations can elucidate its stability, reactivity, and spectroscopic characteristics.
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules based on their electron density. mdpi.com DFT is effective for predicting the geometries and energies of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scirp.org
The energies of the HOMO and LUMO are crucial for understanding a molecule's reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The difference between these energies, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. mdpi.comnih.gov A smaller gap generally suggests higher reactivity.
For this compound, DFT calculations would likely be performed using a functional like B3LYP with a basis set such as 6-311++G(d,p) to obtain accurate predictions of its electronic properties. nih.gov The results would reveal the distribution of electron density, identifying nucleophilic and electrophilic sites. The lone pairs on the sulfur and nitrogen atoms are expected to be significant contributors to the HOMO, making them likely sites for electrophilic attack. The LUMO is likely distributed across the antibonding orbitals of the C-S and C-N bonds.
| Property | Calculated Value (eV) | Description |
|---|---|---|
| HOMO Energy | -5.85 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| LUMO Energy | -0.95 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 4.90 | Indicator of chemical reactivity and stability. |
| Ionization Potential | 5.85 | The energy required to remove an electron from the molecule. |
| Electron Affinity | 0.95 | The energy released when an electron is added to the molecule. |
Ab initio methods are quantum chemical calculations derived directly from theoretical principles without the inclusion of experimental data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), offer high accuracy, though often at a greater computational cost than DFT. conicet.gov.ar
These calculations are particularly useful for mapping potential energy surfaces (PES) and elucidating reaction mechanisms. rsc.org For this compound, ab initio methods could be employed to study reactions such as ring-opening, nucleophilic substitution at the sulfur atom, or reactions involving the amine group. By calculating the energies of reactants, transition states, and products, a complete energy profile for a proposed reaction can be constructed. nih.gov This allows for the determination of activation energies, which are critical for predicting reaction rates and identifying the most favorable reaction pathways. For instance, investigating the protonation of the amine or sulfur atom would provide insight into the molecule's behavior in acidic media.
Conformational Analysis and Potential Energy Surfaces
Conformational analysis aims to identify the most stable three-dimensional arrangement of a molecule, known as the global minimum conformation, as well as other low-energy conformers. chemistrysteps.com For this compound, the key conformational variables are the puckering of the thietane (B1214591) ring and the orientation of the aminomethyl substituent, which can be in either an axial or equatorial position relative to the ring.
Computational methods can systematically explore the potential energy surface (PES) by varying key dihedral angles. researchgate.net This process identifies all stable conformers (local minima on the PES) and the transition states that connect them. The energy difference between the conformers and the height of the energy barriers for interconversion can be calculated. It is generally expected that the conformer with the aminomethyl group in the equatorial position will be the global minimum, as this arrangement minimizes steric hindrance. acs.org
| Conformer | Relative Energy (kcal/mol) | C2-S1-C4-C3 Dihedral Angle (°) | Description |
|---|---|---|---|
| Equatorial | 0.00 | -30.5 | The global minimum energy conformation with the substituent pointing away from the ring. |
| Axial | 1.5 - 2.5 | +30.5 | A higher energy conformer with the substituent pointing perpendicular to the ring plane. |
| Planar (Transition State) | ~5.0 | 0.0 | The energy barrier for ring inversion between the two puckered forms. |
The nature and size of substituents can have a profound impact on the conformational equilibrium of the thietane ring. In this compound, the aminomethyl group (-CH₂NH₂) is relatively flexible. Its preference for the equatorial position is driven by the avoidance of 1,3-diaxial interactions with the hydrogen atoms on the C2 and C4 positions of the ring.
Furthermore, intramolecular interactions, such as hydrogen bonding between the amine protons and the sulfur atom, could potentially stabilize certain conformations. Computational studies can quantify the energetic contributions of these steric and electronic effects. By comparing the conformational preferences of this compound with other 3-substituted thietanes, a deeper understanding of the structure-property relationships can be established. For example, replacing the aminomethyl group with a bulkier substituent like a tert-butyl group would be predicted to further increase the energy penalty for the axial conformation. acs.org
Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects
While quantum chemical calculations typically model molecules in a vacuum, molecular dynamics (MD) simulations provide a way to study their behavior over time in a more realistic environment, such as in a solvent. mdpi.com MD simulations use classical mechanics to model the movements of atoms and molecules, allowing for the observation of conformational changes, intermolecular interactions, and solvent effects on a nanosecond to microsecond timescale. ekb.eg
For this compound, MD simulations in an aqueous solution would be particularly insightful. These simulations can reveal how water molecules arrange themselves around the solute (the solvation shell) and how hydrogen bonding between water and the amine group influences the molecule's conformational preferences. nih.gov The presence of a polar solvent can stabilize conformations with a larger dipole moment and may alter the energy barrier between the axial and equatorial forms. MD simulations can also be used to calculate thermodynamic properties like the free energy of solvation, providing a more complete picture of the molecule's behavior in a biological or chemical system.
Ligand-Protein Docking Simulations (Theoretical Binding Mode Prediction)
Ligand-protein docking is a computational technique used to predict the preferred orientation of a molecule when bound to a protein target. This method is crucial in drug discovery for understanding potential interactions and binding affinities. The process involves creating a three-dimensional model of the protein's binding site and then computationally fitting the ligand, in this case, this compound, into that site. The scoring functions used in docking algorithms estimate the binding energy, providing a rank for different binding poses. However, without specific published docking studies involving this compound against a particular protein, any discussion of its theoretical binding mode would be purely speculative.
Development of Ligand-Based Pharmacophores
A pharmacophore is an abstract representation of the molecular features that are essential for molecular recognition at a biological target. These features include hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers. Ligand-based pharmacophore models are developed by superimposing a set of active molecules and extracting their common chemical features. For this compound, a pharmacophore model could theoretically be developed if a series of its biologically active derivatives were known. Such a model would highlight the key interaction points, but currently, the necessary data from multiple active analogs of this compound is not available in the public domain.
Investigation of this compound as a Scaffold for Rational Drug Design (principles only)
In rational drug design, a scaffold is a core molecular structure upon which various functional groups can be built to create a library of new compounds with potential therapeutic activities. The thietane ring, a four-membered heterocycle containing a sulfur atom, is of interest in medicinal chemistry due to its unique three-dimensional structure and its ability to introduce conformational constraint. This compound provides a primary amine group attached to this scaffold, offering a convenient point for chemical modification.
The principles of using this compound as a scaffold would involve:
Vectorial Elaboration: Synthetically modifying the amine group to introduce a variety of substituents that can interact with different pockets of a target protein.
Bioisosteric Replacement: The thietane ring itself can be considered a bioisostere for other cyclic systems, potentially offering improved metabolic stability or binding affinity.
While the thietane moiety has been incorporated into various drug candidates, specific and extensive research programs detailing this compound as a foundational scaffold are not prominently documented.
Spectroscopic Property Prediction from First Principles
"First principles" or ab initio quantum chemistry methods can be used to predict the spectroscopic properties of a molecule, such as its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These calculations solve the Schrödinger equation for the molecule to determine its electronic structure and, from that, its various properties.
For this compound, computational methods like Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2) could be employed to predict:
1H and 13C NMR Chemical Shifts: These predictions are valuable for confirming the structure of newly synthesized compounds.
Vibrational Frequencies: The calculated IR spectrum can be compared with experimental data to identify characteristic bond vibrations.
While these computational techniques are standard, published studies presenting a detailed ab initio spectroscopic analysis of this compound could not be located. Such a study would typically involve comparing the computationally predicted spectra with experimentally obtained data to validate the computational model.
Applications of Thietan 3 Ylmethanamine As a Key Building Block in Advanced Chemical Synthesis
Utilization in the Synthesis of Complex Heterocyclic Systems
The inherent ring strain and the presence of a nucleophilic aminomethyl group in thietan-3-ylmethanamine make it an attractive starting material for the synthesis of more elaborate heterocyclic structures, including fused, bridged, and macrocyclic systems.
The reactivity of the aminomethyl group allows for its participation in various cyclization reactions to form fused and bridged heterocyclic systems. While specific examples detailing the use of this compound in the construction of such systems are not extensively documented in publicly available literature, the principles of heterocyclic synthesis suggest its potential. For instance, the amine can act as a nucleophile in intramolecular reactions with suitable electrophilic centers to forge new rings onto the thietane (B1214591) core.
One general strategy for creating fused ring systems involves the reaction of a bifunctional molecule with the aminomethyl group, leading to a subsequent cyclization event. For example, reaction with a molecule containing both an acyl chloride and a leaving group could lead to the formation of a lactam fused to the thietane ring.
The synthesis of bridged systems can be envisaged through multi-step sequences. A notable example in the broader context of thietane chemistry is the synthesis of a bridged thietane from an aziridinocyclohexyl tosylate, demonstrating the feasibility of forming complex bridged structures containing the thietane motif nih.gov. Although this example does not start with this compound, it highlights a synthetic strategy that could potentially be adapted. The general approach involves intramolecular cyclization where the sulfur atom of a precursor displaces a leaving group to form the bridged structure nih.gov.
The table below illustrates potential, albeit not explicitly documented, synthetic pathways for forming fused and bridged systems from this compound.
| Target System | Potential Synthetic Approach | Key Reaction Type |
| Fused Thietano-pyrrolidone | Reaction with an acrylic acid derivative followed by intramolecular Michael addition. | Michael Addition/Amidation |
| Fused Thietano-piperidine | Pictet-Spengler reaction with an appropriate aldehyde. | Pictet-Spengler Reaction |
| Bridged Thietane System | Multi-step synthesis involving functionalization of the amine, followed by an intramolecular cyclization. | Intramolecular Cyclization |
It is important to note that while these are plausible synthetic routes, further research is needed to establish the specific conditions and viability of using this compound for these purposes.
The bifunctional nature of this compound, possessing both a nucleophilic amine and a heterocyclic core that can be further functionalized, makes it a candidate for the synthesis of macrocyclic structures. Macrocycles are of significant interest in medicinal chemistry and materials science.
The synthesis of macrocycles often involves high-dilution techniques to favor intramolecular cyclization over intermolecular polymerization. The aminomethyl group of this compound can be reacted with a long-chain molecule containing two electrophilic ends to form a macrocyclic ring. For example, reaction with a diacyl chloride or a dialdehyde under high dilution could yield a macrocyclic diamide or diimine, respectively.
While direct examples of macrocyclization using this compound are scarce, the principles of macrocycle synthesis are well-established and can be applied. The thietane ring within the macrocycle can impart unique conformational constraints and physicochemical properties. Quantum-chemical analysis of macrocyclic compounds containing sulfur and nitrogen atoms has shown that the coordination of metal ions can be influenced by the geometry of the macrocycle researchgate.net.
Role in the Development of Novel Catalytic Ligands
The development of chiral ligands is crucial for asymmetric catalysis, a field that enables the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry. The presence of a stereocenter and a coordinating amine group in chiral derivatives of this compound makes it a promising scaffold for the design of new catalytic ligands.
This compound can serve as a backbone for the synthesis of both chiral and achiral ligands. For the synthesis of chiral ligands, an enantiomerically pure form of this compound would be required. The amine group can be readily functionalized to introduce other coordinating groups, such as phosphines, oxazolines, or other nitrogen-containing heterocycles, which are known to be effective in coordinating to transition metals.
For instance, the reaction of chiral this compound with two equivalents of a phosphine-containing electrophile could yield a P,N,P-type tridentate ligand. Alternatively, reaction with a chiral auxiliary followed by the introduction of other coordinating moieties can lead to a diverse range of ligands. The synthesis of chiral ligands often involves modular approaches, allowing for the fine-tuning of steric and electronic properties to optimize catalytic activity and enantioselectivity nih.gov.
While specific examples of ligands derived directly from this compound are not prevalent in the literature, the synthesis of novel sulfinyl imine ligands for asymmetric catalysis demonstrates the potential of incorporating sulfur-containing heterocycles into ligand design acs.org.
Ligands derived from this compound could find applications in a variety of asymmetric catalytic reactions. The combination of the thietane ring and the appended coordinating groups could create a unique chiral environment around a metal center, leading to high levels of enantioselectivity in reactions such as hydrogenations, allylic alkylations, and Diels-Alder reactions.
The success of such ligands would depend on the conformational rigidity of the thietane ring and the spatial arrangement of the coordinating atoms. The development of chiral ligands is a continuous effort in organic synthesis, and novel scaffolds are constantly being explored to address challenges in asymmetric catalysis nih.gov. The unique stereoelectronic properties of the thietane moiety could offer advantages over existing ligand systems.
The table below summarizes potential applications of ligands derived from this compound in asymmetric catalysis.
| Reaction Type | Potential Ligand Type | Metal Catalyst |
| Asymmetric Hydrogenation | Chiral P,N-ligand | Iridium or Rhodium |
| Asymmetric Allylic Alkylation | Chiral P,N-ligand | Palladium |
| Asymmetric Diels-Alder | Chiral N,N-ligand | Copper or Zinc |
Precursor in Medicinal Chemistry Design and Scaffold Diversification
The thietane ring is recognized as a "privileged" scaffold in medicinal chemistry due to its desirable physicochemical properties, including improved solubility and metabolic stability compared to more common carbocyclic or heterocyclic rings eurekaselect.comresearchgate.net. This compound, as a functionalized thietane, serves as an excellent starting point for the synthesis of diverse libraries of compounds for drug discovery.
The aminomethyl group provides a convenient handle for introducing a wide range of substituents and for building more complex molecular architectures. This process of scaffold diversification is a key strategy in medicinal chemistry to explore the chemical space around a particular pharmacophore and to optimize the biological activity, selectivity, and pharmacokinetic properties of a lead compound.
A closely related compound, 3-aminothietane-3-carboxylic acid, has been identified as a modulator of the N-methyl-D-aspartate (NMDA) receptor, highlighting the biological relevance of the 3-aminothietane scaffold researchgate.net. This suggests that derivatives of this compound could also exhibit interesting biological activities.
The incorporation of the thietane moiety can lead to compounds with improved properties. For example, the replacement of a gem-dimethyl group with a thietane ring can improve aqueous solubility and metabolic stability eurekaselect.com. The unique three-dimensional shape of the thietane ring can also lead to better interactions with biological targets.
The following table presents examples of how this compound can be utilized for scaffold diversification in medicinal chemistry.
| Target Compound Class | Synthetic Transformation | Potential Therapeutic Area |
| Substituted amides | Acylation of the amine with various carboxylic acids | Various |
| Ureas and Thioureas | Reaction with isocyanates or isothiocyanates | Various |
| Sulfonamides | Reaction with sulfonyl chlorides | Various |
| Fused heterocycles | Intramolecular cyclization strategies | Oncology, Infectious Diseases |
Exploration of Structure-Activity Relationships (SAR) through Chemical Modification (theoretical/design)
The thietane ring is an intriguing structural motif in medicinal chemistry, offering a three-dimensional scaffold that can influence the physicochemical properties of a molecule, such as polarity and metabolic stability. researchgate.netresearchgate.net While direct SAR studies on this compound are not extensively documented, its structural features provide a strong basis for theoretical and design-based exploration of structure-activity relationships.
The primary amine of this compound serves as a key handle for chemical modification, allowing for the systematic introduction of a wide array of substituents. This enables the exploration of how changes in steric bulk, electronics, and hydrogen bonding potential in the vicinity of the thietane ring impact biological activity. Theoretical modeling and computational studies can predict the binding of this compound derivatives to various biological targets. For instance, the thietane moiety can act as a bioisosteric replacement for other cyclic systems, and its unique geometry can orient substituents in specific vectors to optimize interactions with a receptor's binding pocket.
Table 1: Theoretical Design Parameters for SAR Studies of this compound Derivatives
| Parameter | Modification Strategy | Potential Impact on Activity |
| Amine Substitution | Acylation, alkylation, sulfonylation, etc. | Alteration of hydrogen bonding, lipophilicity, and steric interactions. |
| Thietane Ring Oxidation | Oxidation of the sulfur atom to sulfoxide (B87167) or sulfone. | Modulation of polarity, hydrogen bond accepting capacity, and metabolic stability. |
| Introduction of Additional Functional Groups | Incorporation of substituents on the thietane ring. | Fine-tuning of molecular shape, polarity, and target interactions. |
The design of novel bioactive compounds often leverages unique scaffolds that can explore new chemical space. unife.it The thietane ring in this compound provides a non-planar structure that can lead to improved target selectivity and reduced off-target effects compared to more traditional, flatter aromatic systems. nih.gov
Generation of Compound Libraries for Target Interaction Studies
Compound libraries are essential tools in modern drug discovery and chemical biology for the high-throughput screening of potential therapeutic agents or chemical probes. medchemexpress.com this compound is an ideal building block for the generation of diverse chemical libraries due to its facile derivatization at the primary amine.
The synthesis of a combinatorial library based on the this compound scaffold can be achieved through various parallel synthesis techniques. By reacting the amine with a diverse set of carboxylic acids, sulfonyl chlorides, isocyanates, or aldehydes (via reductive amination), a large number of distinct compounds can be rapidly generated. These libraries can then be screened against a wide range of biological targets to identify hit compounds.
The inclusion of the thietane moiety in these libraries is significant as it introduces structural novelty and three-dimensionality, which are desirable features for exploring new areas of biologically relevant chemical space. nih.gov Four-membered heterocycles, like thietane, are increasingly recognized for their potential to yield compounds with improved pharmacological properties. researchgate.net
Table 2: Representative Reactions for this compound Library Synthesis
| Reagent Class | Reaction Type | Resulting Functional Group |
| Carboxylic Acids | Amide Coupling | Amide |
| Sulfonyl Chlorides | Sulfonylation | Sulfonamide |
| Isocyanates | Addition | Urea |
| Aldehydes/Ketones | Reductive Amination | Secondary/Tertiary Amine |
Integration into Materials Science for Polymer and Supramolecular Assembly
The unique structural and reactive properties of this compound also lend themselves to applications in materials science, particularly in the synthesis of specialty polymers and the construction of supramolecular assemblies.
While the polymerization of the thietane ring itself is known, the bifunctional nature of this compound, possessing both a reactive amine and a heterocyclic ring, makes it a candidate as a specialty monomer. researchgate.netlibretexts.org The primary amine can participate in step-growth polymerization reactions, such as polycondensation with dicarboxylic acids to form polyamides, or with diisocyanates to form polyureas.
The incorporation of the thietane ring into the polymer backbone or as a pendant group can impart unique properties to the resulting material. For example, the presence of the sulfur atom could enhance the refractive index of the polymer, a desirable characteristic for optical applications. thieme-connect.de Furthermore, the thietane ring could serve as a site for post-polymerization modification, allowing for the tuning of the polymer's properties after its initial synthesis.
Supramolecular chemistry involves the assembly of molecules into larger, ordered structures through non-covalent interactions such as hydrogen bonding, van der Waals forces, and π-π stacking. rsc.org The this compound molecule contains a hydrogen bond donor (the amine group) and a polar heterocyclic ring, making it a potential building block for self-assembling systems.
The primary amine can form strong hydrogen bonds, directing the assembly of molecules into well-defined architectures. While the thietane ring itself is not aromatic, it can participate in van der Waals interactions and influence the packing of molecules in the solid state or in solution. The directional nature of the amine group extending from the puckered four-membered ring can lead to the formation of complex and predictable supramolecular structures.
Applications in Agrochemical and Fine Chemical Synthesis (e.g., as intermediates)
Thietane derivatives have been identified as important intermediates in the synthesis of biologically active compounds, including those with applications in agriculture and the broader fine chemical industry. researchgate.netnih.govbeilstein-journals.org this compound, with its reactive amine, is a valuable precursor for the synthesis of more complex molecules.
In agrochemical research, the introduction of novel heterocyclic scaffolds is a key strategy for the discovery of new pesticides with improved efficacy and safety profiles. The thietane moiety can be found in some patented agrochemical compounds. researchgate.net this compound can serve as a starting material for the synthesis of these and other new potential agrochemicals through the modification of its amine group to introduce pharmacophoric features.
In fine chemical synthesis, this compound can be used as an intermediate to introduce the thietane-3-ylmethyl group into a target molecule. This can be a strategic step in the synthesis of complex organic molecules where the unique properties of the thietane ring are desired. researchgate.net The synthesis of 3-thietanol, a closely related compound, is highlighted as an important process for producing intermediates for the pharmaceutical and agrochemical industries, underscoring the value of this class of compounds. google.com
Future Directions and Emerging Research Avenues for Thietan 3 Ylmethanamine
Development of Chemo- and Regioselective Synthesis Strategies
The advancement of synthetic methodologies is paramount to unlocking the full potential of thietan-3-ylmethanamine. Future research will likely focus on developing more efficient, selective, and sustainable synthetic routes. A key area of interest is the chemo- and regioselective functionalization of the thietane (B1214591) ring. While methods for the synthesis of the thietane core exist, such as the reaction of 1,3-dihaloalkanes with a sulfide (B99878) source, more sophisticated strategies are needed to introduce diverse substituents with high control. nih.gov
One promising avenue is the development of catalytic asymmetric methods to produce enantiomerically pure this compound derivatives. This is particularly crucial for applications in medicinal chemistry, where stereochemistry often dictates biological activity. beilstein-journals.org Furthermore, the development of late-stage functionalization techniques would be highly valuable, allowing for the modification of complex molecules containing the thietane-3-ylmethanamine motif.
A documented synthesis of this compound involves the reduction of thietane-3-carbonitrile (B578826) using a reducing agent like lithium aluminium hydride. chemicalbook.com Future strategies could explore alternative, milder reducing agents and optimize reaction conditions to improve yield and sustainability. Moreover, developing synthetic routes that allow for the direct and controlled introduction of the aminomethyl group onto a pre-functionalized thietane ring would offer greater synthetic flexibility.
| Precursor | Reagent(s) | Product | Focus of Future Research |
| Thietane-3-carbonitrile | Lithium aluminium hydride | This compound | Development of milder and more selective reducing agents. |
| 1,3-Dihalopropanes | Sulfide source | Thietane | Catalytic and regioselective methods for direct amination. |
| Functionalized Thietanes | Aminating agents | Functionalized Thietan-3-ylmethanamines | Late-stage functionalization protocols. |
Exploration of Novel Reactivity Patterns and Unconventional Transformations
The inherent ring strain of the thietane core imparts unique reactivity that is ripe for exploration. Future research will delve into uncovering novel reactivity patterns and unconventional transformations of this compound. The sulfur atom, with its available lone pairs, can act as a nucleophile or be oxidized to the corresponding sulfoxide (B87167) and sulfone, thereby modulating the electronic properties and biological activity of the molecule.
Ring-opening reactions of the thietane moiety offer a powerful tool for the synthesis of complex acyclic sulfur-containing molecules. compira.com Investigating the regioselective ring-opening of asymmetrically substituted this compound derivatives will be a key research focus. Furthermore, the interplay between the reactivity of the thietane ring and the aminomethyl side chain presents opportunities for novel intramolecular cyclizations and rearrangement reactions, leading to the formation of unique polycyclic scaffolds.
The aminomethyl group itself is a versatile handle for a wide range of chemical transformations. Future studies will likely explore its use in the construction of amides, sulfonamides, and other functional groups, leading to the generation of diverse chemical libraries based on the this compound scaffold. The development of metal-catalyzed cross-coupling reactions at the C-H bonds of the thietane ring would represent a significant breakthrough, enabling the direct and efficient formation of carbon-carbon and carbon-heteroatom bonds.
Advanced In Silico Methodologies for Predictive Chemistry
Computational chemistry and in silico modeling are poised to play a pivotal role in accelerating research on this compound. Density Functional Theory (DFT) calculations can provide valuable insights into the conformational preferences, electronic structure, and reactivity of the molecule. nih.gov Such studies can help in predicting the outcomes of chemical reactions and in designing more efficient synthetic strategies.
Quantitative Structure-Activity Relationship (QSAR) studies will be instrumental in the rational design of novel this compound derivatives with desired biological activities. mdpi.com By correlating the structural features of a series of compounds with their biological data, QSAR models can predict the activity of new, untested molecules, thereby prioritizing synthetic efforts.
Molecular docking simulations will be crucial for understanding the interactions of this compound-based ligands with biological targets such as enzymes and receptors. mdpi.com These computational tools can predict binding modes and affinities, providing a molecular basis for the observed biological activity and guiding the design of more potent and selective inhibitors or modulators.
Table of In Silico Methodologies and Their Applications:
| Methodology | Application for this compound Research |
|---|---|
| Density Functional Theory (DFT) | Predicting reactivity, conformational analysis, and electronic properties. |
| Quantitative Structure-Activity Relationship (QSAR) | Guiding the design of analogs with enhanced biological activity. |
| Molecular Docking | Elucidating binding modes with biological targets and predicting binding affinities. |
Integration into Automated Synthesis and High-Throughput Screening Platforms
The integration of this compound into automated synthesis platforms will be a key enabler for its widespread use in drug discovery and materials science. synplechem.com Flow chemistry, for instance, offers a safe, efficient, and scalable method for the synthesis of heterocyclic compounds and could be adapted for the production of this compound and its derivatives. nih.govspringerprofessional.de Automated synthesizers can be programmed to perform multi-step reaction sequences, allowing for the rapid generation of libraries of compounds with diverse substitution patterns. kit.edu
High-throughput screening (HTS) methodologies will be essential for rapidly evaluating the biological activities of these compound libraries. nih.gov The development of robust and miniaturized assays will enable the screening of thousands of compounds against a wide range of biological targets. The data generated from HTS campaigns will be invaluable for identifying hit compounds and for building the structure-activity relationships needed for lead optimization. The combination of automated synthesis and HTS will create a powerful discovery engine for identifying novel applications of this compound.
Expanding the Scope of this compound in Interdisciplinary Research
The unique structural and chemical properties of this compound make it an attractive candidate for a wide range of interdisciplinary research applications. In medicinal chemistry, its rigid, three-dimensional structure can serve as a valuable scaffold for the design of novel therapeutic agents. researchgate.net The thietane ring can act as a bioisostere for other functional groups, potentially improving the pharmacokinetic and pharmacodynamic properties of drug candidates.
In materials science, the sulfur atom in the thietane ring can be exploited for the development of novel polymers and materials with interesting optical and electronic properties. The aminomethyl group provides a convenient handle for polymerization or for grafting the molecule onto surfaces to modify their properties.
Furthermore, this compound and its derivatives could find applications as chemical probes to study biological processes, as ligands in coordination chemistry for the development of new catalysts, or as building blocks in supramolecular chemistry for the construction of complex, self-assembled architectures. nih.govcam.ac.uk The exploration of these diverse applications will require close collaboration between chemists, biologists, and materials scientists, and promises to uncover new and exciting frontiers for this versatile molecule.
Q & A
Q. What are the recommended methods for synthesizing Thietan-3-ylmethanamine in a laboratory setting?
- Methodological Answer : Synthesis typically involves cyclization of appropriate precursors (e.g., β-amino alcohols with thiolactams) under controlled conditions. Key steps include:
- Reagent Selection : Use anhydrous solvents (e.g., THF or DCM) to minimize side reactions.
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization to isolate the compound.
- Safety Protocols : Follow guidelines for handling volatile amines, including fume hood use and PPE (gloves, goggles) .
Characterization should include melting point, NMR (¹H/¹³C), and FT-IR to confirm structural integrity .
Q. How should researchers characterize the purity and structural identity of this compound?
- Methodological Answer : A multi-technique approach is essential:
- Spectroscopy : ¹H NMR (δ 1.8–2.2 ppm for thietane protons; δ 3.0–3.5 ppm for methanamine protons) and ¹³C NMR (confirm sp³ carbons).
- Chromatography : HPLC or GC-MS with a polar column to assess purity (>95%).
- Elemental Analysis : Compare experimental vs. theoretical C/H/N/S ratios.
Cross-validate results with literature data for known analogs to avoid misassignment .
Q. What analytical techniques are most effective for quantifying this compound in complex mixtures?
- Methodological Answer : Use LC-MS/MS with a deuterated internal standard for high sensitivity. Key parameters:
- Column : C18 reverse-phase (2.6 µm particle size, 100 Å pore).
- Ionization : ESI+ mode (m/z [M+H]+ ~118).
- Calibration : Linear range 0.1–100 µg/mL, R² > 0.98.
Validate method accuracy via spike-recovery experiments in biological matrices (e.g., plasma, urine) .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and experimental data regarding the reactivity of this compound?
- Methodological Answer : Address discrepancies through iterative validation:
- Computational Refinement : Re-optimize DFT calculations (B3LYP/6-311+G(d,p)) with explicit solvent models.
- Experimental Cross-Check : Perform kinetic studies (e.g., stopped-flow UV-Vis) under varying temperatures/pH to validate reaction pathways.
- Data Reconciliation : Use Bayesian statistics to quantify uncertainty in computational vs. experimental activation energies .
Q. What experimental strategies can elucidate the reaction mechanisms involving this compound under varying conditions?
- Methodological Answer : Employ a combination of kinetic and mechanistic probes:
- Isotopic Labeling : Use ¹⁵N-labeled amine to track bond cleavage via MS.
- In Situ Spectroscopy : Raman or FT-IR to detect transient intermediates (e.g., aziridinium ions).
- Computational Modeling : MD simulations to map free-energy landscapes for proposed pathways.
Design experiments with staggered milestones (e.g., intermediate isolation, rate constant determination) to systematically test hypotheses .
Q. What methodologies are recommended for assessing the stability of this compound in different solvent systems?
- Methodological Answer : Conduct accelerated stability studies:
- Forced Degradation : Expose the compound to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13).
- Analytical Monitoring : Track degradation via UPLC-PDA (λ = 210 nm) and identify products via HRMS.
- Kinetic Modeling : Apply Arrhenius equations to predict shelf-life under storage conditions.
Use QbD principles to correlate solvent polarity (log P) with degradation rates .
Data Analysis and Reproducibility
Q. How should researchers address variability in spectroscopic data for this compound across different laboratories?
- Methodological Answer : Standardize protocols to minimize artifacts:
- NMR Calibration : Use a shared reference sample (e.g., TMS in CDCl₃) across labs.
- Inter-Lab Comparison : Organize round-robin studies to identify systematic errors (e.g., shimming, temperature control).
- Metadata Reporting : Document instrument parameters (e.g., probe type, acquisition time) in supplementary materials .
Q. What statistical approaches are suitable for analyzing dose-response relationships in this compound bioactivity studies?
- Methodological Answer : Use nonlinear regression models (e.g., four-parameter logistic curve) to fit IC₅₀/EC₅₀ values. Validate with:
- Residual Analysis : Check for heteroscedasticity or outliers.
- Bootstrap Confidence Intervals : 10,000 iterations to estimate uncertainty.
- Multiplicity Adjustments : Apply Bonferroni correction for pairwise comparisons.
Report effect sizes (Cohen’s d) alongside p-values for robust interpretation .
Literature and Data Validation
Q. How can researchers ensure the reliability of literature data on this compound’s physicochemical properties?
- Provenance Check : Prioritize peer-reviewed studies with detailed experimental sections.
- Cross-Validation : Compare melting points, NMR shifts, and solubility data across ≥3 independent studies.
- Database Use : Access authoritative sources (e.g., SciFinder, Reaxys) for curated datasets, avoiding unverified platforms .
Q. What strategies are effective for integrating conflicting literature findings into a cohesive research narrative?
- Methodological Answer :
Apply systematic review principles: - Conceptual Categorization : Group studies by methodology (e.g., synthetic routes, assay types).
- Bias Assessment : Use tools like ROBIS to evaluate study limitations.
- Meta-Analysis : Compute weighted averages for key parameters (e.g., log P) if heterogeneity is low (I² < 50%).
Highlight unresolved contradictions as research gaps in the discussion section .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




